molecular formula C11H12F2O3 B14015367 Ethyl 3-ethoxy-2,6-difluorobenzoate

Ethyl 3-ethoxy-2,6-difluorobenzoate

Cat. No.: B14015367
M. Wt: 230.21 g/mol
InChI Key: ZQXKDTIFKUOPJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-2,6-difluorobenzoate can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general process includes the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield substituted benzene derivatives .

Scientific Research Applications

Ethyl 3-ethoxy-2,6-difluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-ethoxy-2,6-difluorobenzoate involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions to yield substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethoxy-2,6-difluorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields. Its solubility in organic solvents and stability under different reaction conditions make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-ethoxy-2,6-difluorobenzoate

InChI

InChI=1S/C11H12F2O3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZQXKDTIFKUOPJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)OCC)F

Origin of Product

United States

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